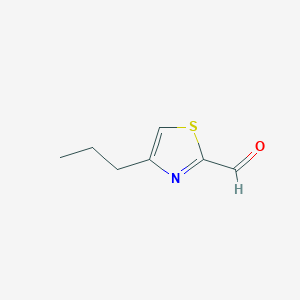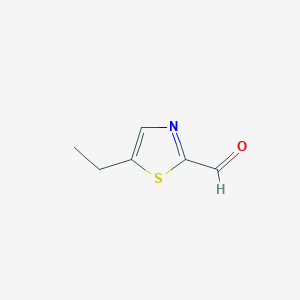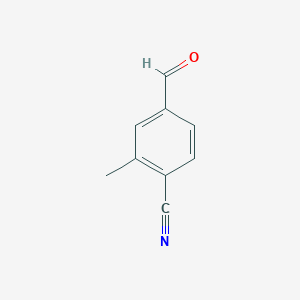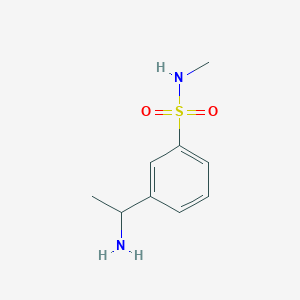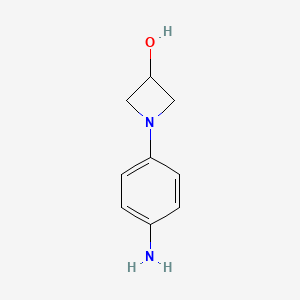
1-(4-Aminophenyl)azetidin-3-ol
Overview
Description
“1-(4-Aminophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H12N2O. It has a molecular weight of 164.2 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using Density Functional Theory . The InChI code for the compound is 1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, azetidines are known to be involved in various chemical reactions. They are excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 164.20 .Scientific Research Applications
Antitumor Agents
The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, which are closely related to 1-(4-Aminophenyl)azetidin-3-ol, have demonstrated potent antiproliferative properties. These compounds, such as trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have shown significant activity against MCF-7 breast cancer cells, inhibiting tubulin polymerization and causing cell cycle arrest and apoptosis. These findings suggest the potential of azetidin-2-ones as tubulin-targeting antitumor agents (Thomas F. Greene et al., 2016).
Cholesterol Absorption Inhibitors
Research into azetidin-2-ones has also led to the discovery of compounds such as SCH 58235, a potent, orally active inhibitor of cholesterol absorption. This compound was designed to enhance activity through oxidation and to block sites of potential detrimental metabolic oxidation, displaying remarkable efficacy in reducing liver cholesteryl esters in animal models (S. Rosenblum et al., 1998).
Versatile Synthon for Biologically Important Compounds
Azetidin-2-one, a four-membered cyclic lactam, has been recognized as a useful building block for the synthesis of a wide array of organic molecules, including beta-lactam antibiotics, aromatic beta-amino acids, peptides, and polyamines. The strain energy associated with the beta-lactam skeleton, coupled with selective bond cleavage, makes it a powerful synthon for generating a diverse range of synthetic target molecules lacking the beta-lactam ring structure (A. Deshmukh et al., 2004).
Future Directions
Properties
IUPAC Name |
1-(4-aminophenyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKVPSQFAMADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
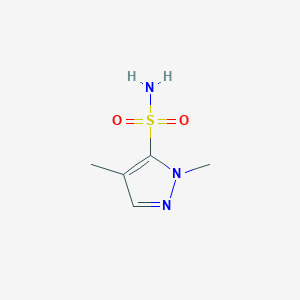

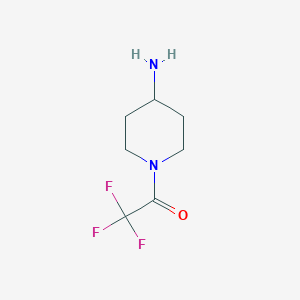
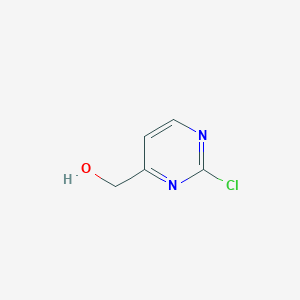
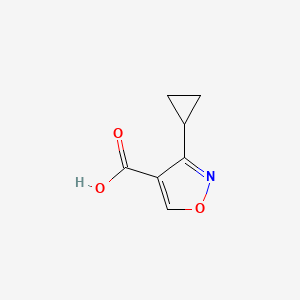
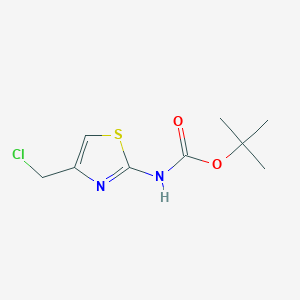
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)


